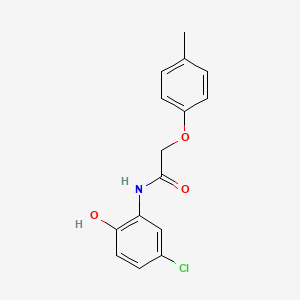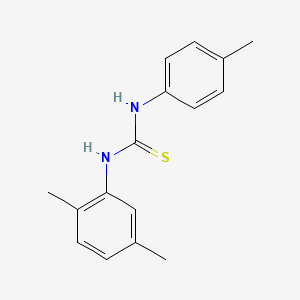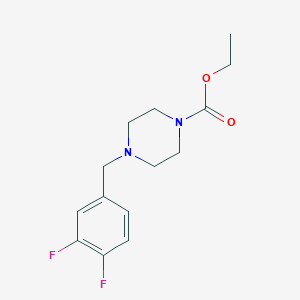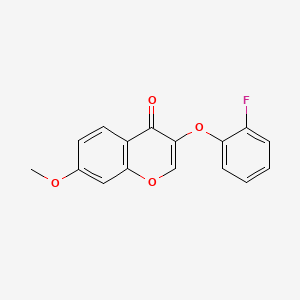
N-(5-chloro-2-methoxyphenyl)-3-methoxy-2-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-methoxyphenyl)-3-methoxy-2-naphthamide, also known as A-438079, is a selective antagonist of the P2X7 receptor. The P2X7 receptor is a member of the purinergic receptor family and is involved in various physiological processes, including inflammation, pain, and immune response. A-438079 has been widely used in scientific research to study the role of the P2X7 receptor in different biological systems.
Mécanisme D'action
N-(5-chloro-2-methoxyphenyl)-3-methoxy-2-naphthamide acts as a selective antagonist of the P2X7 receptor by binding to the receptor and preventing the activation of downstream signaling pathways. The P2X7 receptor is a ligand-gated ion channel that is activated by extracellular ATP. Activation of the P2X7 receptor leads to the influx of calcium ions and the release of pro-inflammatory cytokines.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in different biological systems. It has been shown to inhibit the release of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, from immune cells. It has also been shown to reduce pain sensation and neuropathic pain in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-chloro-2-methoxyphenyl)-3-methoxy-2-naphthamide has several advantages and limitations for lab experiments. Its selective antagonism of the P2X7 receptor allows for the investigation of the specific role of this receptor in different biological systems. However, its potency and selectivity may vary depending on the experimental conditions, and its effects may be influenced by other factors, such as the concentration of extracellular ATP.
Orientations Futures
There are several future directions for the study of N-(5-chloro-2-methoxyphenyl)-3-methoxy-2-naphthamide and the P2X7 receptor. One direction is the investigation of the role of the P2X7 receptor in different diseases and pathological conditions, such as cancer, neurodegenerative diseases, and autoimmune disorders. Another direction is the development of more potent and selective P2X7 receptor antagonists for therapeutic use. Additionally, the use of this compound in combination with other drugs or therapies may provide new insights into the treatment of different diseases.
Méthodes De Synthèse
N-(5-chloro-2-methoxyphenyl)-3-methoxy-2-naphthamide can be synthesized by a multi-step process involving the reaction of 2-naphthoic acid with thionyl chloride, followed by the reaction with 5-chloro-2-methoxyaniline and 3-methoxybenzylamine. The final product is obtained by the reaction of the intermediate compound with acetic anhydride and pyridine.
Applications De Recherche Scientifique
N-(5-chloro-2-methoxyphenyl)-3-methoxy-2-naphthamide has been used in various scientific research studies to investigate the role of the P2X7 receptor in different biological systems. It has been shown to inhibit the release of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, from immune cells. It has also been used to study the involvement of the P2X7 receptor in pain sensation and neuropathic pain.
Propriétés
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-3-methoxynaphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO3/c1-23-17-8-7-14(20)11-16(17)21-19(22)15-9-12-5-3-4-6-13(12)10-18(15)24-2/h3-11H,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPCGRXOOCVTOMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC3=CC=CC=C3C=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4-[(acetylamino)sulfonyl]phenyl}-2,2-dichloroacetamide](/img/structure/B5697809.png)
![2-{[5-bromo-4-(hydroxymethyl)-2-methoxyphenoxy]methyl}benzonitrile](/img/structure/B5697820.png)
![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5697833.png)
![[4-(benzyloxy)-2-bromo-5-methoxyphenyl]methanol](/img/structure/B5697838.png)

![7-[(2,6-difluorobenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5697863.png)


![1-(2-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[3-(1,3-benzodioxol-5-yl)-1-methylpropylidene]hydrazinecarbimidothioate](/img/structure/B5697881.png)
![2-(3-chloro-4-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5697889.png)

![N-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5697901.png)